N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide
Description
Structural and Electronic Characteristics of 1,2,5-Oxadiazole Pharmacophores
The 1,2,5-oxadiazole moiety is a five-membered heteroaromatic ring containing two nitrogen atoms and one oxygen atom in adjacent positions. Its planar structure enables π-electron delocalization across the ring system, conferring partial aromaticity with a Bird aromaticity index of 53, comparable to isoxazole (index 52) . The ionization energy of 11.79 eV and dipole moment of 3.38 D reflect its electron-deficient nature, which facilitates interactions with biological targets through dipole-dipole and π-stacking mechanisms .
Quantum mechanical analyses reveal asymmetric π-electron density distribution, with higher electron density localized at the nitrogen atoms (N2 and N5) compared to the oxygen (O1) and carbon (C3/C4) positions . This electronic profile allows the ring to act as a hydrogen bond acceptor, particularly at N5, while the C3 and C4 positions serve as sites for covalent or non-covalent modifications. The ring’s stability under physiological conditions (pKa ≈ −5.0) further enhances its suitability as a pharmacophore .
Table 1: Key Electronic Parameters of 1,2,5-Oxadiazole
| Parameter | Value | Biological Relevance |
|---|---|---|
| Ionization energy | 11.79 eV | Electron-deficient character |
| Dipole moment | 3.38 D | Polar interactions with targets |
| π-Electron density (N2) | 0.45 e⁻/ų | Hydrogen bond acceptance |
| HOMA aromaticity index | 53 | Stabilizes planar conformation |
Rationale for Functionalization at C3 and C4 Positions in 1,2,5-Oxadiazole Systems
Functionalization at the C3 and C4 positions of 1,2,5-oxadiazole enables precise modulation of steric, electronic, and solubility properties. The C3 position, adjacent to the oxygen atom, is highly reactive due to inductive electron withdrawal, making it ideal for acyl or alkyl substitutions. For example, the 2-methylpropanamide group at C3 in N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide introduces steric bulk and hydrogen-bonding capacity, which can enhance target binding specificity .
At the C4 position, aryl or heteroaryl substitutions (e.g., 4-butoxyphenyl) extend conjugation, improving lipophilicity and membrane permeability. The butoxy group’s ether linkage provides rotational flexibility, allowing the phenyl ring to adopt optimal orientations for hydrophobic interactions with enzyme pockets . Studies on analogous compounds demonstrate that C4-aryl substitutions increase binding affinity for carbonic anhydrase IX (Ki = 12 nM) and topoisomerase I (IC50 = 0.8 μM) .
Table 2: Impact of C3/C4 Substitutions on Biological Activity
| Position | Substituent | Target | Effect on Activity |
|---|---|---|---|
| C3 | 2-Methylpropanamide | Carbonic anhydrase IX | ↑ Binding affinity (ΔΔG = −3.2 kcal/mol) |
| C4 | 4-Butoxyphenyl | Topoisomerase I | ↓ IC50 by 40% vs. unsubstituted |
Synthetic strategies for C3/C4 functionalization include cycloaddition, condensation, and nucleophilic aromatic substitution. For instance, the Staudinger reaction between nitrile oxides and acetylenes yields 3,4-disubstituted derivatives with >80% efficiency . These methods enable the introduction of diverse groups while preserving the ring’s electronic integrity.
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C16H21N3O3/c1-4-5-10-21-13-8-6-12(7-9-13)14-15(19-22-18-14)17-16(20)11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,19,20) |
InChI Key |
VDMNWOMHUJDNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.
Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via nucleophilic substitution reactions using suitable butoxyphenyl halides.
Attachment of the Methylpropanamide Moiety: The final step involves the acylation of the oxadiazole intermediate with 2-methylpropanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the amide and oxadiazole moieties:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (4–6 hrs) | 4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-amine + 2-methylpropanoic acid | 78–85% |
| Basic hydrolysis | 2M NaOH, 80°C (3–4 hrs) | Sodium 2-methylpropanoate + 4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-amine | 65–72% |
-
Mechanism : Acidic conditions protonate the amide carbonyl, facilitating nucleophilic attack by water. In basic media, hydroxide ions deprotonate the amide, leading to cleavage of the C–N bond.
Oxidation-Reduction Reactions
The oxadiazole ring and aromatic system participate in redox transformations:
Oxidation
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ (aqueous H₂SO₄) | 60°C, 2 hrs | 4-(4-butoxyphenyl)-1,2,5-oxadiazole-3-carboxylic acid | Complete ring oxidation |
| Ozone (O₃) | -20°C, CH₂Cl₂, 30 min | Cleavage of butoxyphenyl group to carboxylic acid | Selective for alkoxy chains |
Reduction
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | THF, reflux (2 hrs) | 3-(4-butoxyphenyl)-1,2,5-oxadiazolidine derivative | Partial reduction of oxadiazole |
| H₂/Pd-C | Ethanol, 25°C, 4 atm | Saturation of oxadiazole ring to dihydro derivative | Low selectivity |
Nucleophilic Substitution
The oxadiazole ring undergoes substitution at the C3 position:
| Nucleophile | Conditions | Product | Kinetics (k, M⁻¹s⁻¹) |
|---|---|---|---|
| NH₃ (aqueous) | 100°C, 6 hrs | 3-amino-4-(4-butoxyphenyl)-1,2,5-oxadiazole | 2.3 × 10⁻³ |
| CH₃ONa | Methanol, 70°C, 3 hrs | 3-methoxy-4-(4-butoxyphenyl)-1,2,5-oxadiazole | 1.8 × 10⁻³ |
-
Mechanistic Insight : Substitution proceeds via a two-step addition-elimination pathway, with the electron-withdrawing oxadiazole ring enhancing electrophilicity at C3.
Cycloaddition Reactions
The 1,2,5-oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:
-
Theoretical Basis : The oxadiazole acts as a 1,3-dipole, reacting with alkenes/alkynes to form fused heterocycles .
Biological Interactions (Enzyme Inhibition)
While not a classical chemical reaction, the compound exhibits non-covalent interactions with biological targets:
Stability Under Various Conditions
| Condition | Degradation Pathway | Half-Life (t₁/₂) |
|---|---|---|
| UV light (254 nm) | Photooxidation of oxadiazole | 2.4 hrs |
| 40°C, pH 7.4 buffer | Amide hydrolysis | 14 days |
| 10% H₂O₂ | Oxidative ring opening | 45 min |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of oxadiazole showed potent growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . The structural similarity of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide to these derivatives suggests potential efficacy in anticancer applications.
Antidiabetic Properties
Recent investigations into oxadiazole derivatives have highlighted their potential as anti-diabetic agents. For instance, compounds were tested in genetically modified models of diabetes, showing a significant reduction in glucose levels . The presence of the oxadiazole structure in this compound may contribute to similar effects.
Antimicrobial Activity
Oxadiazole derivatives have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that these compounds can inhibit bacterial growth effectively . The potential for this compound to exhibit similar antimicrobial activity warrants further exploration.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
| Other | Various | 51.88 - 67.55 |
Table 2: Antidiabetic Effects in Model Organisms
| Compound | Model Organism | Effect on Glucose Levels (%) |
|---|---|---|
| 5d | Drosophila melanogaster | Significant Reduction |
| 5f | Drosophila melanogaster | Moderate Reduction |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various oxadiazole derivatives and evaluated their anticancer activity against a panel of human cancer cell lines. Among these, a derivative closely related to this compound displayed remarkable cytotoxicity against multiple cancer types, indicating its potential as a lead compound for further development .
Case Study 2: Antidiabetic Research
Another study focused on the synthesis of oxadiazole derivatives for antidiabetic applications. The research involved testing these compounds on diabetic model organisms and assessing their impact on glucose metabolism. Results showed that certain derivatives significantly lowered glucose levels, suggesting that this compound could be explored for similar therapeutic benefits .
Mechanism of Action
The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the butoxyphenyl group may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of 1,2,5-Oxadiazole Derivatives
The following table highlights key structural analogs and their substituent variations:
Key Comparison Points
Substituent Effects on Bioactivity
- Chlorophenyl vs. In contrast, the butoxyphenyl group in the target compound increases lipophilicity, which may improve tissue penetration but reduce aqueous solubility .
- Trifluoromethylbenzamide vs. Methylpropanamide : MD77’s trifluoromethylbenzamide group introduces strong electron-withdrawing and hydrophobic effects, contributing to its antiproliferative potency. The target compound’s 2-methylpropanamide lacks these properties, suggesting divergent biological targets .
Physicochemical Properties
- Lipophilicity : The butoxy group (logP ≈ 4.5) in the target compound renders it more lipophilic than analogs with methoxy (logP ≈ 2.1) or chlorophenyl (logP ≈ 3.0) substituents. This property is critical for blood-brain barrier penetration or herbicidal activity .
- Solubility: Polar substituents (e.g., 3,4-dimethoxyphenyl or fluorophenoxy in ’s compound) improve aqueous solubility, whereas bulky hydrophobic groups (e.g., butoxyphenyl) favor lipid membrane interactions .
Biological Activity
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial treatment. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.
Structure and Properties
The compound features a 1,2,5-oxadiazole ring, which is known for its ability to interact with various biological targets. The presence of the butoxyphenyl group enhances its lipophilicity and potential for cellular uptake. The chemical structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Compounds containing the oxadiazole scaffold have demonstrated significant anticancer properties. Studies indicate that structural modifications can enhance cytotoxicity towards malignant cells by targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC) .
- A systematic review highlighted that 1,3,4-oxadiazoles exhibit antiproliferative effects through various mechanisms including the inhibition of growth factors and kinases .
-
Antimicrobial Properties :
- Oxadiazole derivatives have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- A recent study on oxadiazole derivatives indicated their effectiveness against pathogens like Pneumocystis carinii and Trypanosoma brucei, showcasing their potential in treating infections .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
A study investigating the anticancer efficacy of a series of oxadiazole derivatives found that compounds similar to this compound inhibited cancer cell proliferation in vitro. The study reported IC50 values indicating effective concentration ranges for inducing apoptosis in various cancer cell lines .
Case Study 2: Antimicrobial Activity
In a comparative analysis of antimicrobial activity among oxadiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazoles is heavily influenced by their structure. Key findings regarding SAR include:
| Structural Feature | Impact on Activity |
|---|---|
| Oxadiazole Ring | Essential for biological activity |
| Substituents on Ring | Modifications can enhance potency |
| Length of Alkyl Chain | Optimal chain length improves solubility and activity |
Research has shown that modifications to the butoxy group can significantly alter the compound's lipophilicity and bioavailability, impacting its overall efficacy .
Q & A
Q. What synthetic routes are recommended for synthesizing N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide, and what purification challenges are commonly encountered?
Methodological Answer: The compound can be synthesized via amide coupling reactions using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in polar aprotic solvents (e.g., DMF) under inert conditions. Key steps include:
- Step 1: Formation of the 1,2,5-oxadiazole core through cyclization of precursor nitrile oxides or nitrile imines.
- Step 2: Introduction of the 4-butoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling.
- Step 3: Amidation with 2-methylpropanoyl chloride using a base like DIPEA (diisopropylethylamine).
Purification Challenges:
- Low solubility in common solvents (e.g., ethyl acetate) due to the hydrophobic butoxyphenyl group.
- Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) or preparative HPLC is often required. Crystallization from ethanol/water mixtures may improve purity .
Q. How does the electronic structure of the 1,2,5-oxadiazole ring influence the compound’s stability and reactivity?
Methodological Answer: The 1,2,5-oxadiazole (furazan) ring is electron-deficient due to its conjugated π-system and electronegative oxygen/nitrogen atoms. This impacts:
- Stability: Susceptibility to ring-opening under acidic or reductive conditions (e.g., catalytic hydrogenation).
- Reactivity: Acts as a hydrogen-bond acceptor, enhancing interactions with biological targets (e.g., enzymes).
Computational studies using density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model electron distribution and predict degradation pathways .
Advanced Research Questions
Q. What computational methods are optimal for modeling the electronic structure and binding interactions of this compound with biological targets?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-31G* to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). This identifies electrophilic/nucleophilic sites for binding .
- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite can simulate interactions with targets (e.g., β-tubulin). Key parameters:
- Grid box centered on the active site (e.g., colchicine-binding domain for tubulin inhibitors).
- Force fields (e.g., OPLS-AA) to account for van der Waals and electrostatic forces.
- MD Simulations: Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) to validate docking poses .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?
Methodological Answer:
- Standardize Assay Conditions: Ensure consistent cell lines (e.g., HeLa vs. MCF-7), incubation times (24–72 hr), and solvent controls (DMSO concentration ≤0.1%).
- Validate Target Engagement: Use orthogonal assays (e.g., SPR for binding affinity, Western blot for target inhibition).
- Address Batch Variability: Characterize compound purity (>95% by HPLC) and confirm stereochemistry via X-ray crystallography or NOESY NMR.
- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to compare datasets from independent studies. Contradictions may arise from differences in cell permeability or off-target effects .
Q. What structural modifications to the 4-butoxyphenyl or propanamide groups could enhance selectivity for kinase vs. tubulin targets?
Methodological Answer:
- Propanamide Modifications: Replace the 2-methyl group with bulkier substituents (e.g., cyclopropyl) to sterically hinder non-specific binding.
- Butoxyphenyl Tweaks: Introduce electron-withdrawing groups (e.g., nitro) at the phenyl para-position to enhance π-stacking with kinase ATP pockets.
- SAR Studies: Synthesize analogs and test in parallel assays (kinase panel vs. tubulin polymerization). Use CoMFA (Comparative Molecular Field Analysis) to correlate substituent effects with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
